

A Technical Guide to the Physicochemical Properties of Geranyl Ferulate

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Compound of Interest

Compound Name: Geranyl ferulate

Cat. No.: B585791

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, also known as (E)-geranylferulic acid, is a naturally occurring ester formed from the conjugation of geraniol, a monoterpenoid alcohol, and ferulic acid, a hydroxycinnamic acid derivative.[1][2] This compound has been isolated from plants such as *Zingiber officinale* (ginger) and is gaining significant attention in the scientific community for its therapeutic potential.[3] The parent molecules, geraniol and ferulic acid, are well-documented for their antioxidant, anti-inflammatory, and neuroprotective properties.[2][4][5] The combination of these two moieties into a single, more lipophilic molecule presents a promising prodrug strategy to enhance bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of **geranyl ferulate**, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Geranyl ferulate's structure combines the lipophilic geranyl group with the antioxidant phenolic head of ferulic acid. This duality governs its physical and chemical behavior, particularly its solubility and membrane permeability.

Table 1: Summary of Physicochemical Properties of **Geranyl Ferulate**

Property	Value	Method / Comment	Reference(s)
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	Computed	[6]
Synonyms	(E)-geranylferulic acid	---	[3]
CAS Number	1206615-69-1	---	[3]
Molecular Formula	C ₂₀ H ₂₆ O ₄	---	[3][6]
Molecular Weight	330.42 g/mol	---	[3]
LogP (Octanol/Water)	5.2 - 5.3	Computed (XLogP3)	[6][7]
Aqueous Solubility	0.26 ± 0.02 µg/mL (in pure water) 0.24 ± 0.01 µg/mL (in DPBS)	Experimental	[1]
Solubility (DPBS/MeOH)	8.1 ± 0.3 µg/mL (in 70:30 v/v DPBS:Methanol)	Experimental	[1]
Stability (Half-life)	Human Whole Blood: 193.64 ± 20.93 min Rat Whole Blood: 20.15 ± 0.75 min Rat Liver Homogenate: 3.94 ± 0.33 min Rat Brain Homogenate: Stable (>3 hours)	In Vitro Hydrolysis Assay	[1]

The high LogP value of approximately 5.2 indicates that **geranyl ferulate** is a highly lipophilic and hydrophobic compound.[6][7] This is further confirmed by its extremely low aqueous solubility, measured at just 0.26 µg/mL.[1] Its stability varies significantly across different

biological media, showing rapid hydrolysis in liver homogenates but high stability in brain homogenates, suggesting it may cross the blood-brain barrier intact.[1]

Spectroscopic Data

Characterization of **geranyl ferulate** has been performed using advanced spectroscopic methods.[2]

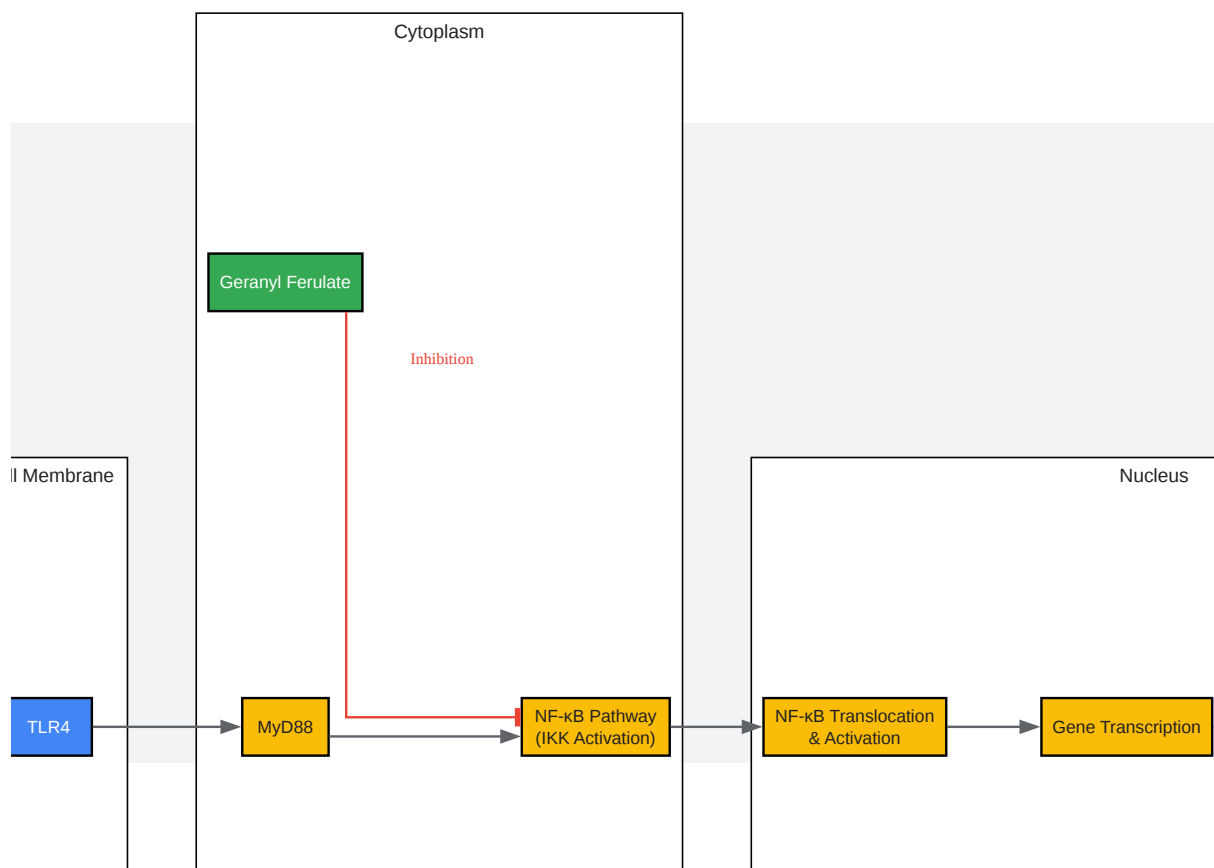
- ^1H NMR (400 MHz, DMSO): Key chemical shifts reported include δ 7.51 (d, J = 15.9 Hz, 1H, H-7), 7.29 (d, J = 2.0 Hz, 1H, H-3), and 7.08 (dd).[1]
- ^{13}C NMR: Full characterization has been performed to confirm the ester conjugation of ferulic acid and geraniol.[1][2]

Biological Activity and Signaling Pathways

Geranyl ferulate's therapeutic effects are attributed to its potent anti-inflammatory and antioxidant activities, which are largely inherited from its parent compounds.

Anti-Inflammatory Activity

Geranyl ferulate has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade.[3] The mechanism is believed to involve the modulation of major inflammatory signaling pathways. The parent compound, geraniol, is known to inhibit the TLR2,4/MyD88/NF- κ B signaling axis, thereby reducing the expression of pro-inflammatory cytokines such as TNF- α and IL-6.[4] Ferulic acid similarly modulates NF- κ B, MAPK, and JAK/STAT pathways.[5] It is hypothesized that **geranyl ferulate** acts as an effective inhibitor of the NF- κ B signaling pathway.

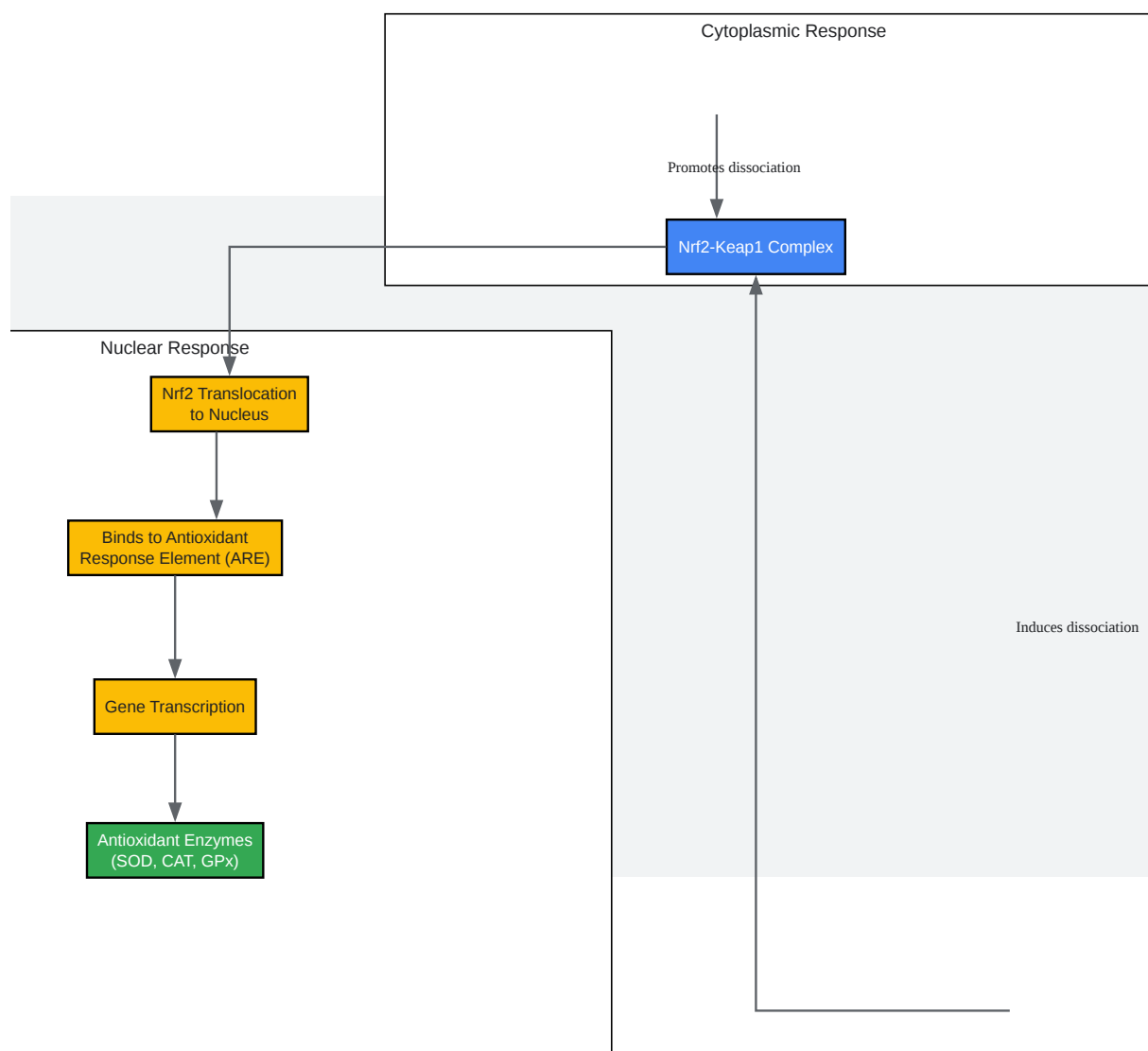


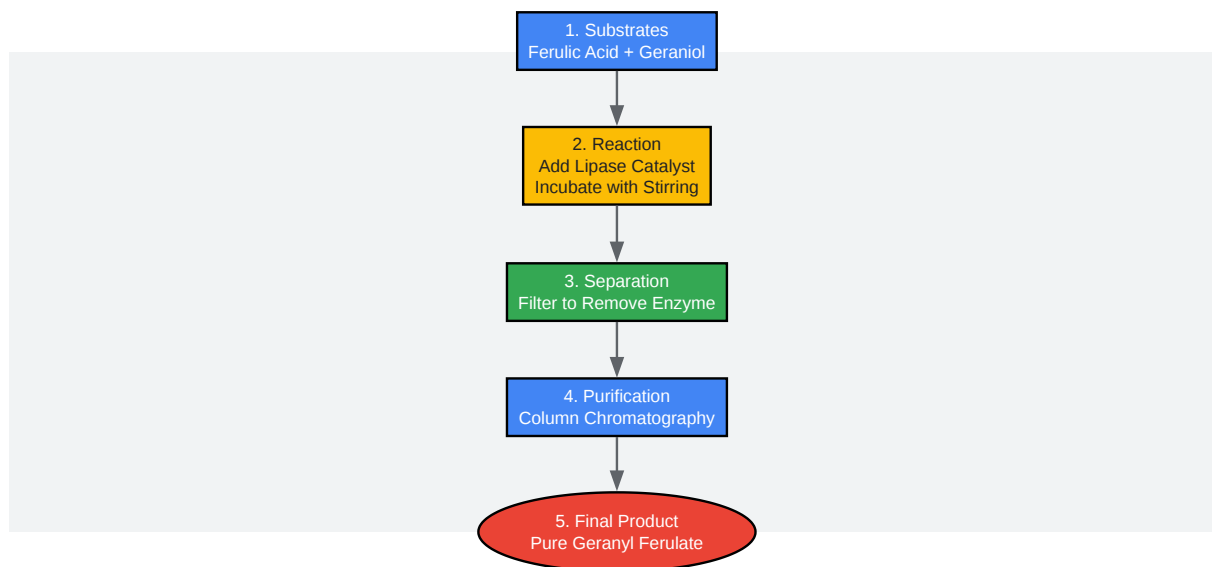
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Fig. 1: Hypothesized anti-inflammatory action of **Geranyl Ferulate** via NF-κB pathway inhibition.

Antioxidant Activity

Geranyl ferulate has demonstrated the ability to protect neuronal cells from oxidative injury induced by reactive oxygen species (ROS).[1] The ferulate moiety is a potent free radical scavenger, while geraniol has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), potentially through activation of the Nrf2 pathway.[4][8][9]





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